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Compound of Interest

Methyl 2-(4-
Compound Name:
methylphenoxy)benzoate

CAS No.: 21905-72-6

Cat. No.: B146955

Get Quote

Executive Summary & Compound Profile

Methyl 2-(4-methylphenoxy)benzoate (MMPB) represents a classic diaryl ether scaffold, a
privileged structure in medicinal chemistry and agrochemistry. It serves as a critical junction
point between two major bioactive classes: Fenamate NSAIDs (via bioisosteric replacement of
NH with O) and Phenoxybenzoate Herbicides (via functionalization of the phenoxy ring).

This guide evaluates MMPB not merely as a standalone entity, but as a lipophilic probe to
interrogate the Structure-Activity Relationship (SAR) differences between Cyclooxygenase
(COX) inhibition and Auxin transport modulation.

Chemical Identity
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Property Specification

IUPAC Name Methyl 2-(4-methylphenoxy)benzoate

CAS Regist Variable by synthesis batch (Generic: 2-
egistr
sty Phenoxybenzoate class)

Molecular Formula C15H1403

Molecular Weight 242.27 g/mol

LogP (Predicted) ~4.2 (Highly Lipophilic)

H-Bond Donors/Acceptors 0/3

Key Structural Feature Ortho-substituted diaryl ether (Diphenyl ether)

Comparative Bioactivity Analysis

This section contrasts MMPB with its three most significant structural analogs to delineate its
pharmacological profile.

The Comparative Matrix
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Compound

Structure / Relation Primary Target Bioactivity Profile

MMPB (Subject)

Latent. Requires
hydrolysis to acid form
Ester-capped Diaryl Pro-drug / Synthetic for maximal potency.
Ether Intermediate Moderate COX-2
selectivity expected
due to 4-methyl group.

Mefenamic Acid

High. The NH-bridge

allows a specific

"butterfly"
conformation essential
Nitrogen Isostere (NH- for binding the COX
) COX-1/COX-2 ) )
bridge) active site. MMPB (O-

bridge) has altered
flexibility, reducing
potency but increasing

selectivity.

Acifluorfen-methyl

Herbicidal. The
addition of NO2z and
CFs groups shifts
activity from anti-
inflammatory to potent
herbicidal (PPO
inhibition). MMPB
lacks these electron-

Nitro-functionalized Protoporphyrinogen
Analog Oxidase (PPO)

withdrawing groups,
nullifying herbicidal
phototoxicity.

2-Phenoxybenzoic
Acid

Dual. The free acid
form of MMPB. Shows

weak auxin-like
Hydrolyzed Parent

Acid Auxin Transport / COX  activity in plants and
ci

moderate anti-
inflammatory activity

in mammals.
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Mechanistic Insight: The "Bridge" Effect

The bioactivity differences stem largely from the linker atom (X) between the two phenyl rings:

o X =NH (Mefenamic Acid): Allows H-bonding within the active site; restricts rotation to a bio-
active conformation.

e X =0 (MMPB): Increases rotational freedom and lipophilicity. The oxygen ether link is less
polar, improving membrane permeability but potentially reducing binding affinity to the COX

arginine anchor.

Structural & Pathway Visualization

The following diagram illustrates the divergent synthetic and biological pathways for the MMPB
scaffold.
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Caption: Divergent pathways of MMPB: Hydrolysis activates the pharmacophore (Green), while
cyclization yields Xanthones (Red).

Experimental Protocols

To validate the bioactivity of MMPB, two distinct workflows are required: Chemical Synthesis (to
ensure high purity probe material) and Bioassay (to quantify COX inhibition).

Protocol A: Optimized Ullmann Synthesis of MMPB

Rationale: Traditional Ullmann reactions require harsh conditions. This optimized protocol uses
a ligand-assisted method for higher yields and milder temperatures.
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Reagents:

Methyl 2-bromobenzoate (1.0 eq)

p-Cresol (1.2 eq)

Cesium Carbonate (Cs2COs) (2.0 eq)

Copper(l) lodide (Cul) (10 mol%)

N,N-Dimethylglycine (Ligand) (20 mol%)

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

e Charge: In a flame-dried Schlenk tube, combine Methyl 2-bromobenzoate (215 mg, 1 mmol),
p-Cresol (130 mg, 1.2 mmol), Cs2C0s3 (650 mg), Cul (19 mg), and N,N-Dimethylglycine (20

mgQ).
« Inert: Evacuate and backfill with Nitrogen (3 cycles).
e Solvate: Add 1,4-Dioxane (3 mL) via syringe.

o Reflux: Heat the sealed tube to 110°C for 24 hours. Note: Monitoring by TLC (Hexane/EtOAc
9:1) should show disappearance of the bromide.

e Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter through a Celite pad to remove
inorganic salts.

 Purification: Wash filtrate with 1M NaOH (to remove unreacted cresol) and Brine. Dry over
Naz2S0a.

 |solate: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-5%
EtOAc in Hexane).

 Validation: Product should be a colorless oil or low-melting solid. Confirm via *H NMR
(Singlet at ~2.3 ppm for Ar-CHs, Singlet at ~3.7 ppm for COOCH?3).
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Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: Since MMPB is an ester, it must be tested alongside its hydrolyzed acid form to
distinguish between intrinsic activity and pro-drug activity.

Assay Principle: Colorimetric determination of PGHz production via TMPD oxidation.

Materials:

Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

Arachidonic Acid (Substrate).[1]

Colorimetric Substrate (TMPD).

Test Compounds: MMPB, Mefenamic Acid (Positive Control), DMSO (Vehicle).

Workflow:

e Preparation: Dissolve MMPB in 100% DMSO to prepare a 10 mM stock. Perform serial
dilutions (0.1 puM to 100 pM).

e Incubation: In a 96-well plate, add 150 pL of Assay Buffer (100 mM Tris-HCI, pH 8.0) and 10
pL of Enzyme solution.

e Inhibitor Addition: Add 10 uL of MMPB solution. Incubate for 10 minutes at 25°C to allow
inhibitor binding.

e Initiation: Add 10 uL of Arachidonic Acid/TMPD mixture.
e Measurement: Monitor absorbance at 590 nm for 5 minutes (Kinetic Mode).

e Analysis: Calculate the slope of the linear portion. Determine % Inhibition =

Data Output: Plot Log[Concentration] vs. % Inhibition to determine ICso.
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e Synthesis & Scaffold Analysis: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed
Cross-Couplings of Aryl Halides with Phenols and Anilines. . (Source for Optimized Ullmann
Protocol).

» Bioactivity (Anti-inflammatory): Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic
properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). . (Reference for Fenamate
comparison).

» Bioactivity (Herbicidal): Cobb, A. (1992). Herbicides and Plant Physiology. Chapman & Hall.
(Reference for Diphenyl ether herbicide mechanisms).

o Xanthone Cyclization: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An
Overview. . (Context for MMPB as an intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. FI96025C - Process for the preparation of angiotensin Il receptors blocking imidazoles -
Google Patents [patents.google.com]

» To cite this document: BenchChem. [Comparative Bioactivity Guide: Methyl 2-(4-
methylphenoxy)benzoate and Structural Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146955/docs#comparative-bioactivity-
guide-methyl-2-4-methylphenoxy-benzoate-and-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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